2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-(5-acetylthiophen-2-yl)-3-(dimethylamino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-8(14)10-4-5-11(15-10)9(6-12)7-13(2)3/h4-5,7H,1-3H3/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBUUJWMKVVZJW-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=CN(C)C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(S1)/C(=C/N(C)C)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile typically involves the reaction of 5-acetyl-2-thiopheneboronic acid with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile can be compared with other similar compounds, such as:
5-Acetylthiophene-2-boronic acid: This compound shares the thienyl and acetyl groups but lacks the dimethylamino group.
2-(5-Acetyl-2-thienyl)acetonitrile: This compound is similar but does not have the dimethylamino group.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound is characterized by the presence of a thienyl group and a dimethylamino moiety, contributing to its unique properties. It is typically synthesized through methods such as the Knoevenagel condensation , which facilitates the formation of α,β-unsaturated carbonyl compounds. The structure can be represented as follows:
Antitumor Activity
Recent studies have highlighted the antitumor potential of acrylonitrile derivatives, including this compound. These compounds have shown significant cytotoxic effects against various cancer cell lines.
In Vitro Studies
A notable study evaluated several acrylonitrile derivatives for their cytotoxicity against human tumor cell lines. The findings indicated that compounds with similar structures exhibited varying degrees of growth inhibition. For instance, one prominent derivative demonstrated a GI50 value ranging from 0.0244 to 5.06 μM against leukemia cells (HL-60(TB)) and other cancer types, suggesting that structural modifications can enhance biological activity .
Table 1: Antitumor Activity of Acrylonitrile Derivatives
| Compound | Cell Line | GI50 (μM) | TGI (μM) |
|---|---|---|---|
| 2a | HL-60(TB) | 0.0244 | 0.0866 |
| 5c | NCI-H522 | 0.0866 | 0.938 |
| 6b | OVCAR-3 | 0.38 | 1.0 |
GI50 = Concentration that inhibits 50% cell growth; TGI = Total growth inhibition concentration.
The antitumor activity of these compounds has been attributed to their ability to induce apoptosis and inhibit key signaling pathways involved in cancer cell proliferation. For example, some derivatives have been identified as caspase-9 activators, which are crucial for programmed cell death in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown that similar compounds exhibit significant antibacterial activity against various strains, including multi-drug resistant bacteria.
Case Studies
One study reported the synthesis of piperidine derivatives that showed promising antibacterial activity through a three-component reaction mechanism. The resulting products demonstrated better cytotoxicity than conventional antibiotics like bleomycin .
Table 2: Antimicrobial Activity Overview
| Compound | Bacterial Strain | MIC (μM) |
|---|---|---|
| Compound A | S. aureus | 20 |
| Compound B | E. coli | 40 |
| Compound C | MRSA | 11 |
MIC = Minimum inhibitory concentration required to inhibit bacterial growth.
Q & A
Basic: What are the common synthetic routes for preparing 2-(5-Acetyl-2-thienyl)-3-(dimethylamino)acrylonitrile, and what reaction conditions are optimal?
Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation , where a β-keto acetylthienyl derivative reacts with a cyanoacetamide or cyanoacetic acid derivative. Key steps include:
- Catalyst selection : Amines (e.g., piperidine) or Lewis acids (e.g., ZnCl₂) are used to facilitate the condensation .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency, while reflux conditions (80–120°C) improve yield .
- Workup : Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity.
Example Reaction Pathway:
5-Acetyl-2-thiophenecarboxaldehyde + 3-(dimethylamino)cyanoacetate → Target compound
Key Variables Table:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Piperidine (10 mol%) | +25% efficiency |
| Solvent | Acetonitrile (reflux) | +15% solubility |
| Reaction Time | 12–24 hours | Avoids byproducts |
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
